

JKE-1674: Application Notes and Protocols for Studying Therapy-Resistant Cell States

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Compound of Interest		
Compound Name:	JKE-1674	
Cat. No.:	B3025899	Get Quote

Introduction

Therapy resistance is a significant challenge in cancer treatment, often leading to relapse and poor patient outcomes. A growing body of evidence suggests that some cancer cells can enter a therapy-resistant state characterized by a dependency on specific metabolic pathways for survival. One such pathway is the glutathione (GSH) antioxidant system, with the enzyme Glutathione Peroxidase 4 (GPX4) playing a critical role in protecting cells from a form of iron-dependent cell death called ferroptosis. **JKE-1674** is a potent and orally bioavailable inhibitor of GPX4 that has emerged as a valuable tool for studying and potentially targeting these therapy-resistant cell states.[1][2][3][4]

JKE-1674 is an active metabolite of the GPX4 inhibitor ML210 and is characterized by the replacement of a nitroisoxazole ring with an α-nitroketoxime.[2] This structural modification contributes to its improved stability.[2][3] Within the cellular environment, **JKE-1674** undergoes a chemical transformation into a reactive nitrile oxide, JKE-1777.[2][3][5][6] This activated form covalently binds to the selenocysteine residue in the active site of GPX4, inhibiting its function. [5][7] The inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately inducing ferroptosis in susceptible cancer cells.[1][8] This document provides detailed application notes and protocols for utilizing **JKE-1674** in the investigation of therapy-resistant cancer cell states.

Data Presentation Quantitative Data Summary

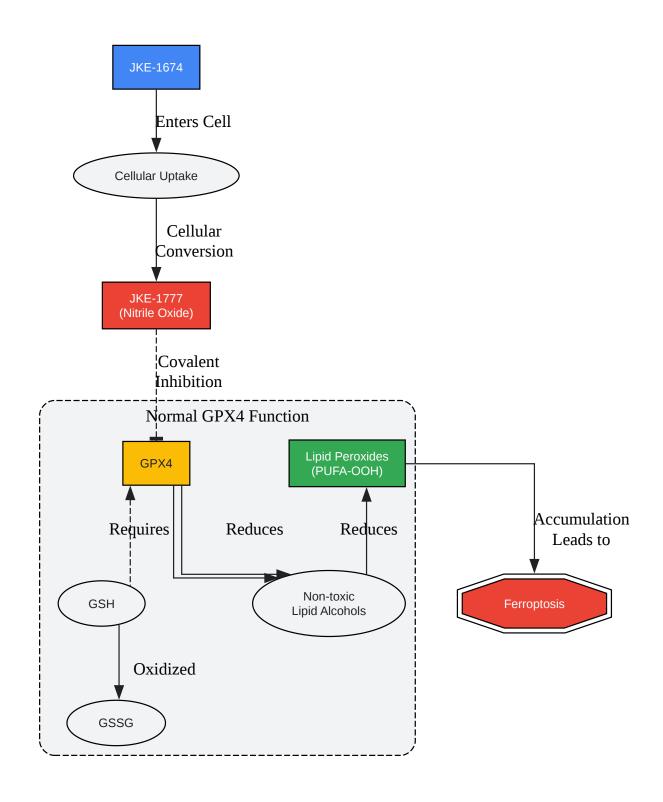


Parameter	Value	Cell Lines/Conditions	Source
GPX4 Covalent Adduct Mass	+434 Da	In cells treated with JKE-1674	[9][10][11][12][13]
In Vivo Dosage	50 mg/kg	SCID mice (Pharmacokinetic Analysis)	[3]
Solubility (Ethanol)	≥ 50 mg/mL (110.79 mM)	In vitro preparation	[3]
Solubility (10% DMSO / 90% Corn Oil)	≥ 2.5 mg/mL (5.54 mM)	In vivo formulation	[3]
Solubility (10% DMSO / 90% SBE-β-CD in saline)	≥ 2.5 mg/mL (5.54 mM)	In vivo formulation	[3]

Signaling Pathway

The mechanism of action of **JKE-1674** involves a multi-step process within the cell, culminating in the induction of ferroptosis. The following diagram illustrates this signaling cascade.





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Caption: Mechanism of JKE-1674-induced ferroptosis.



Experimental Protocols Cell Viability Assay to Determine IC50 of JKE-1674

Objective: To determine the half-maximal inhibitory concentration (IC50) of **JKE-1674** in therapy-resistant and sensitive cancer cell lines.

Materials:

- JKE-1674 (stored at -80°C)
- DMSO (for stock solution)
- Therapy-resistant and sensitive cancer cell lines (e.g., LOX-IMVI)[9][11]
- · Complete cell culture medium
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
- Plate reader

Protocol:

- Prepare JKE-1674 Stock Solution: Dissolve JKE-1674 in DMSO to a high concentration (e.g., 10 mM). Store at -20°C for short-term use.
- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete medium. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare a serial dilution of JKE-1674 in complete medium. The final concentrations should typically range from 0.01 μM to 100 μM. Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of JKE-1674. Include a DMSO-only control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.



- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence or fluorescence using a plate reader.
- Data Analysis: Normalize the data to the DMSO control. Plot the cell viability against the log
 of the JKE-1674 concentration and fit a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of **JKE-1674** to GPX4 in intact cells.

Materials:

- JKE-1674
- Cancer cell line of interest
- PBS (pH 7.4)
- Protease inhibitor cocktail
- PCR tubes
- Thermal cycler
- Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
- SDS-PAGE and Western blotting reagents
- Anti-GPX4 antibody

Protocol:

Cell Treatment: Treat cultured cells with JKE-1674 (e.g., 10 μM) or DMSO as a control for 1 hour at 37°C.[10]



- Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a
 protease inhibitor cocktail.
- Lysate Preparation (for lysate CETSA): Lyse the cells and dilute the lysate to a total protein concentration of 1 mg/mL. Treat the lysate with JKE-1674 or DMSO.[10]
- Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the tubes at different temperatures (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Lysis (for intact cell CETSA): Lyse the heated intact cells by freeze-thaw cycles or sonication.
- Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble GPX4 by SDS-PAGE and Western blotting using an anti-GPX4 antibody.
- Data Analysis: Quantify the band intensities and plot the fraction of soluble GPX4 as a
 function of temperature. A shift in the melting curve to a higher temperature in the JKE-1674treated samples indicates target engagement.

In Vivo Efficacy Study in Mouse Models

Objective: To evaluate the anti-tumor efficacy of **JKE-1674** in a preclinical mouse model of therapy-resistant cancer.

Materials:

JKE-1674

- Vehicle for oral administration (e.g., 10% EtOH in PEG400, or 10% DMSO in 20% SBE-β-CD in saline)[3]
- Immunocompromised mice (e.g., SCID mice)
- Therapy-resistant cancer cells for xenograft implantation



- · Calipers for tumor measurement
- Animal balance

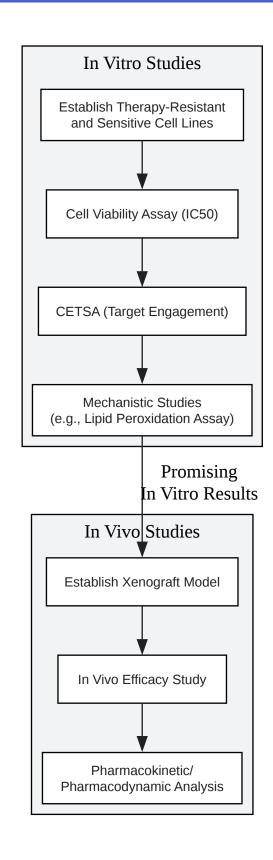
Protocol:

- Xenograft Establishment: Subcutaneously inject therapy-resistant cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Animal Randomization: Randomize the mice into treatment and control groups.
- JKE-1674 Formulation: Prepare a fresh formulation of JKE-1674 in the chosen vehicle on each day of dosing.
- Dosing: Administer JKE-1674 orally (p.o.) to the treatment group at a specified dose (e.g., 50 mg/kg) and schedule (e.g., daily).[3] The control group receives the vehicle only.
- Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
- Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
- Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
- Data Analysis: Plot the average tumor volume over time for each group to assess the antitumor efficacy. Statistical analysis should be performed to determine the significance of the observed effects.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the utility of **JKE-1674** in the context of therapy-resistant cancer.





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Caption: A representative workflow for **JKE-1674** evaluation.



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